(8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
The compound (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that combines several functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multiple steps:
Formation of the 8-chloro-4-hydroxyquinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine scaffold: This involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with appropriate pyrazine derivatives under controlled conditions.
Coupling of the two moieties: The final step involves coupling the quinoline and triazolopyrazine moieties through a methanone linker, typically using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anticancer properties are of significant interest. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone exerts its effects involves several pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-chloro-4-hydroxyquinoline: Shares the quinoline core but lacks the triazolopyrazine moiety.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Contains the triazolopyrazine scaffold but lacks the quinoline core.
Uniqueness
The uniqueness of (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of the quinoline and triazolopyrazine moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H11ClF3N5O2 |
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Molecular Weight |
397.74 g/mol |
IUPAC Name |
8-chloro-3-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11ClF3N5O2/c17-10-3-1-2-8-12(10)21-6-9(13(8)26)14(27)24-4-5-25-11(7-24)22-23-15(25)16(18,19)20/h1-3,6H,4-5,7H2,(H,21,26) |
InChI Key |
OEMFZCNZOFROSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Origin of Product |
United States |
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